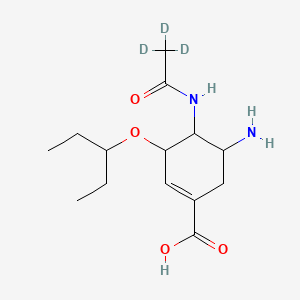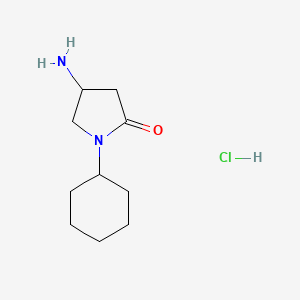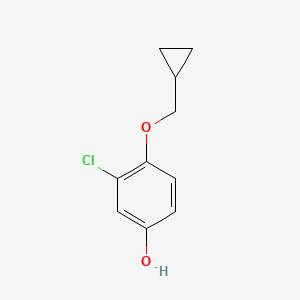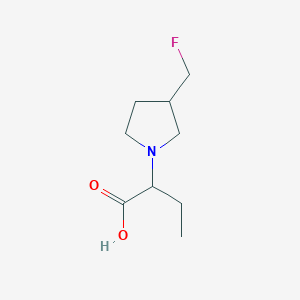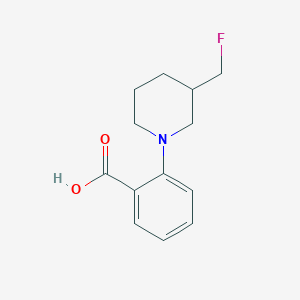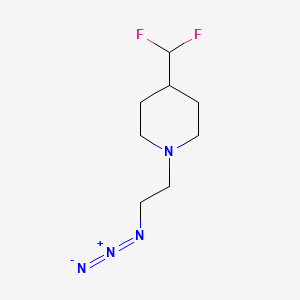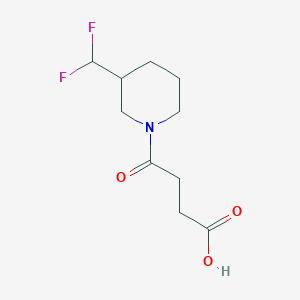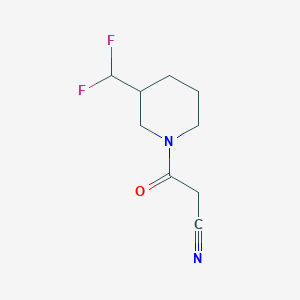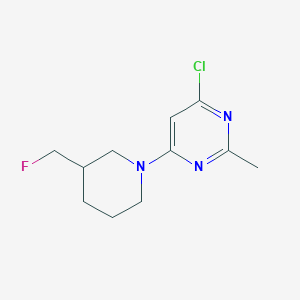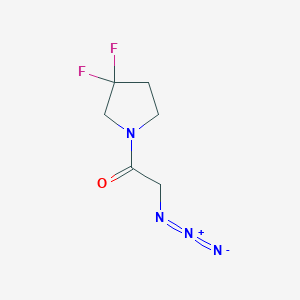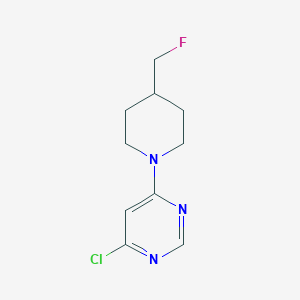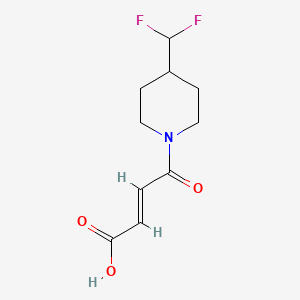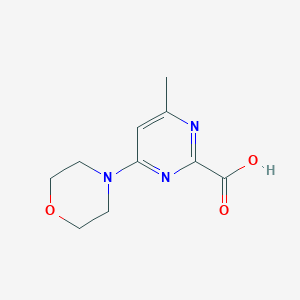
4-Methyl-6-morpholinopyrimidine-2-carboxylic acid
説明
“4-Methyl-6-morpholinopyrimidine-2-carboxylic acid” is a chemical compound with the CAS Number: 1557920-92-9 . It has a molecular weight of 209.2 and its IUPAC name is 4-morpholinopyrimidine-2-carboxylic acid . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “4-Methyl-6-morpholinopyrimidine-2-carboxylic acid” is 1S/C9H11N3O3/c13-9(14)8-10-2-1-7(11-8)12-3-5-15-6-4-12/h1-2H,3-6H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure and formula .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 209.2 . The IUPAC name for this compound is 4-morpholinopyrimidine-2-carboxylic acid .科学的研究の応用
Anticancer Agents
4-Methyl-6-morpholinopyrimidine derivatives have been synthesized and characterized for their potential as anticancer agents . These compounds have been tested in vitro using different human cancer cell lines, including HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver), and IMR-32 (brain) . Compounds 4c and 5h exhibited potent anticancer activity in a dose-dependent manner . The inhibitory effect of these compounds on cancer cell proliferation was shown to be a consequence of reactive oxygen species (ROS) generation and subsequent induction of cellular apoptosis .
Induction of Cellular Apoptosis
The anticancer activity of 4-Methyl-6-morpholinopyrimidine derivatives is linked to the induction of cellular apoptosis . This is evidenced by an increase in hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential, and degradation of nuclear DNA .
Inhibition of mTOR
Molecular docking studies revealed that 4-Methyl-6-morpholinopyrimidine derivatives bind to the ATP binding pocket of the mammalian target of rapamycin (mTOR) . This suggests that these compounds could be used to inhibit mTOR, a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, autophagy, and transcription .
Antiproliferative Agents
4-Methyl-6-morpholinopyrimidine derivatives have been explored as antiproliferative agents . They prevent cancer cell proliferation by inducing apoptosis .
Generation of Reactive Oxygen Species (ROS)
The anticancer activity of 4-Methyl-6-morpholinopyrimidine derivatives is also linked to the generation of reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, and their overproduction can lead to significant damage to cell structures, a process known as oxidative stress .
Structure-Activity Relationship (SAR) Studies
The structure-activity relationship (SAR) of pyrimidine derivatives as anticancer agents has been studied . This research can assist in the development of more potent and efficacious anticancer drugs with a pyrimidine scaffold .
将来の方向性
While specific future directions for “4-Methyl-6-morpholinopyrimidine-2-carboxylic acid” are not mentioned in the available resources, it’s worth noting that pyrimidines and their derivatives are being explored for their potential as anticancer agents . This suggests that “4-Methyl-6-morpholinopyrimidine-2-carboxylic acid” and similar compounds could have potential applications in medical and pharmaceutical research.
特性
IUPAC Name |
4-methyl-6-morpholin-4-ylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7-6-8(12-9(11-7)10(14)15)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGHXWGQAARMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-morpholinopyrimidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



